molecular formula C16H21NO4S2 B2716151 5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID CAS No. 1428367-51-4

5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID

Cat. No.: B2716151
CAS No.: 1428367-51-4
M. Wt: 355.47
InChI Key: GBPSPWIJGGPUHR-UHFFFAOYSA-N
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Description

5-{1-OXA-4-THIA-8-AZASPIRO[45]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID is a complex organic compound that features a unique spirocyclic structure

Scientific Research Applications

5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which 5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID is unique due to its combination of a spirocyclic core with thiophene and pentanoic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c18-14(10-12(11-15(19)20)13-2-1-8-22-13)17-5-3-16(4-6-17)21-7-9-23-16/h1-2,8,12H,3-7,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPSPWIJGGPUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CC(CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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